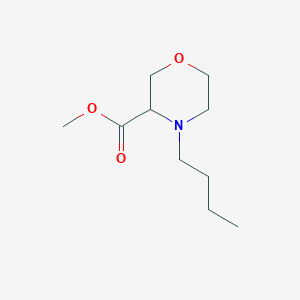
Methyl 4-butylmorpholine-3-carboxylate
描述
Methyl 4-butylmorpholine-3-carboxylate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-butylmorpholine-3-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
Molecular Formula : C₉H₁₅NO₄
Molar Mass : 185.23 g/mol
Appearance : Typically a white crystalline powder
Melting Point : Approximately 70-75 °C
The compound contains a morpholine ring, which is known for its ability to interact with biological targets, and a carboxylate group that enhances its reactivity.
This compound exhibits its biological effects through several mechanisms:
- Receptor Interaction : The morpholine moiety facilitates binding to various receptors, potentially influencing signal transduction pathways.
- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer proliferation and antimicrobial resistance.
Anticancer Properties
Research indicates that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. A study conducted on various cancer cell lines demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . In vitro tests revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic functions.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further investigation in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 4-ethylmorpholine-3-carboxylate | C₉H₁₅NO₄ | Ethyl substitution enhances lipophilicity |
| Methyl morpholine-3-carboxylic acid | C₇H₉NO₄ | Lacks butyl group; more acidic properties |
This table illustrates how variations in substitution affect the biological profile and activity of similar compounds.
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
- Cancer Cell Line Studies : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced proliferation in breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Research published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
- Neuroprotective Studies : In a neurobiology study, this compound was shown to mitigate neuronal damage in models of oxidative stress, indicating potential therapeutic applications for neurodegenerative conditions .
属性
IUPAC Name |
methyl 4-butylmorpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-4-5-11-6-7-14-8-9(11)10(12)13-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGQEVCYYNDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















